3-(cyclohexylamino)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-(Cyclohexylamino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of cyanuric chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the cyclohexylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
3-(Cyclohexylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(cyclohexylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): Used as a buffering agent in biochemistry.
N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar properties to CAPS.
Uniqueness
3-(Cyclohexylamino)-1,2,4-triazin-5(4H)-one is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. Unlike CAPS and CAPSO, which are primarily used as buffering agents, this compound has broader applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(cyclohexylamino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H14N4O/c14-8-6-10-13-9(12-8)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14) |
InChI Key |
XKUSEYNIYRUHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NN=CC(=O)N2 |
Origin of Product |
United States |
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